

# Vigabatrin for Refractory Complex Partial Seizures: A Technical Guide

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## Compound of Interest

Compound Name: Vigabatrin

Cat. No.: B1682217

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## Introduction

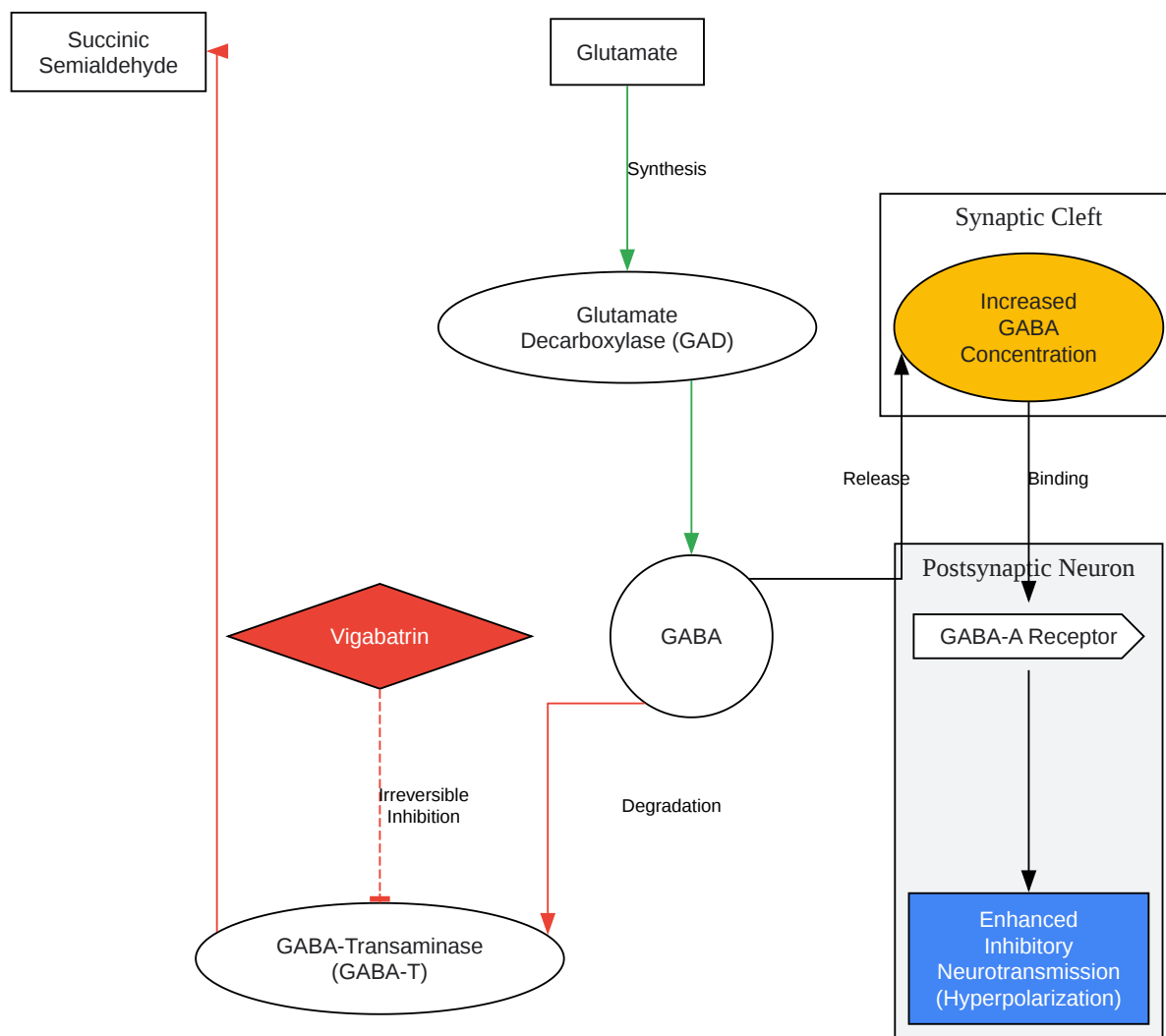
Epilepsy is a prevalent neurological disorder, and a significant portion of patients, estimated at around 30%, do not achieve adequate seizure control with standard antiepileptic drugs, leading to a condition known as refractory epilepsy.[1] Complex partial seizures (CPS), also referred to as focal impaired awareness seizures, originate in a specific brain region and result in impaired consciousness.[2][3] When these seizures are refractory to multiple treatments, they pose a significant clinical challenge.[2][3] **Vigabatrin** (sold under the brand name Sabril) is an antiepileptic medication approved as an adjunctive therapy for adults and children two years of age and older with refractory complex partial seizures who have not responded adequately to several other treatments.[2][4][5] It was rationally designed with a specific neurochemical target in mind, a distinction it shares with few other antiepileptic drugs.[4][6]

## Mechanism of Action

**Vigabatrin's** primary mechanism of action is the irreversible inhibition of  $\gamma$ -aminobutyric acid transaminase (GABA-T).[7][8] GABA-T is the key enzyme responsible for the catabolism of the brain's primary inhibitory neurotransmitter, GABA.[4][7] By inhibiting GABA-T, **vigabatrin** leads to a sustained increase in GABA concentrations at synaptic terminals and throughout the brain.[4][9] This elevation in GABA enhances inhibitory neurotransmission, which acts as a "brake" on the excitatory processes that can trigger seizure activity.[3][4]

Experimental studies have shown that **vigabatrin** preferentially inhibits neuronal GABA-T and that the S-enantiomer is the active form.[10][11] Following a single dose, the increase in brain

GABA concentration can persist for over a week, which is significantly longer than **vigabatrin**'s plasma half-life.[4] Magnetic resonance spectroscopy (MRS) studies in patients have confirmed that clinically effective doses of **vigabatrin** can cause a two- to three-fold increase in occipital GABA levels.[9][12] This elevated GABA is stored in the nerve terminal and released during synaptic transmission, thereby augmenting the brain's natural inhibitory tone to control seizures.[9]



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